

An In-Depth Technical Guide to 12-Tricosanone: Properties, Synthesis, and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Tricosanone, also known as laurone or diundecyl ketone, is a long-chain symmetrical aliphatic ketone. Its unique chemical structure, consisting of a 23-carbon backbone with a carbonyl group at the 12th position, imparts specific physical and chemical properties that are of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of the core physical and chemical properties of **12-Tricosanone**, detailed experimental protocols for its synthesis and analysis, and an exploration of its documented biological activities and their likely signaling pathways. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using diagrams.

Physical and Chemical Properties

The physicochemical properties of **12-Tricosanone** are fundamental to its behavior and potential applications. These properties are summarized in the tables below.

Table 1: General and Physical Properties of 12-Tricosanone



Property	Value	Reference
Molecular Formula	C23H46O	[1]
Molecular Weight	338.61 g/mol	[1]
CAS Number	540-09-0	[1]
Appearance	White to off-white crystalline solid, scales, or plates	[2]
Melting Point	68-70 °C	[1]
Boiling Point	404.5 °C at 760 mmHg (estimated)	[1]
Density	0.835 g/cm ³	[1]
Refractive Index	1.448 (estimated)	[1]
Flash Point	71.9 °C	[1]
Vapor Pressure	9.39E-07 mmHg at 25°C	[1]

Table 2: Solubility and Partition Coefficient of 12-

Tricosanone

Property	Value	Reference
Solubility in Water	Insoluble	[1]
Solubility in Organic Solvents	Soluble in hot methanol, benzene, ether, and chloroform	[1]
LogP (Octanol-Water Partition Coefficient)	8.39730	[1]

Table 3: Spectroscopic Data of 12-Tricosanone



Spectroscopic Technique	Key Features and Predicted Chemical Shifts	Reference
¹H NMR (CDCl₃)	δ ~2.40 (t, 4H, -CH ₂ -C=O), δ ~1.58 (quintet, 4H, -CH ₂ -CH ₂ -C=O), δ ~1.25 (m, 32H, bulk methylene), δ ~0.88 (t, 6H, -CH ₃)	[3]
¹³ C NMR (CDCl₃)	δ ~211.5 (C=O), δ ~42.8 (-CH ₂ -C=O), δ ~31.9, 29.7, 29.6, 29.4, 29.3 (bulk methylene), δ ~24.1 (-CH ₂ -CH ₂ -C=O), δ ~22.7 (-CH ₂ -CH ₃), δ ~14.1 (-CH ₃)	[3]
Mass Spectrometry (EI)	Molecular Ion (M+): m/z 338. Key fragments from α- cleavage and McLafferty rearrangement.	[4]
Infrared (IR)	Strong C=O stretch around 1705 cm ⁻¹	[1]

Experimental Protocols Synthesis of 12-Tricosanone via Ketonic Decarboxylation of Lauric Acid

The most common and economically viable method for synthesizing **12-Tricosanone** is the ketonic decarboxylation of lauric acid.[5]

Materials:

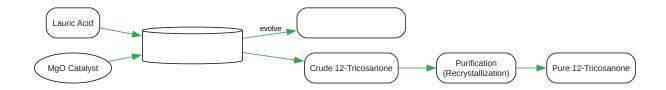
- Lauric acid (dodecanoic acid)
- Magnesium oxide (MgO) as a catalyst
- High-boiling point solvent (e.g., dodecane) (optional, for slurry reactions)



- · Nitrogen gas for inert atmosphere
- Reaction vessel with a mechanical stirrer, thermometer, and distillation setup

Procedure:

- Charge the reaction vessel with lauric acid and the MgO catalyst (typically 1-5% by weight of the lauric acid).
- If using a solvent, add it to the vessel to create a slurry.
- Flush the system with nitrogen to establish an inert atmosphere.
- Heat the mixture to 300-350 °C with continuous stirring.[5]
- Water and carbon dioxide will be evolved as byproducts and can be removed via the distillation setup.
- Maintain the reaction at this temperature for 1-3 hours, monitoring the reaction progress by analyzing aliquots (e.g., by GC) to determine the conversion of lauric acid.[7]
- After the reaction is complete, cool the mixture to room temperature.
- If a solvent was used, filter the mixture to remove the catalyst and then remove the solvent under reduced pressure. If no solvent was used, the crude product can be directly subjected to purification.



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Synthesis Workflow for 12-Tricosanone.

Purification of 12-Tricosanone by Recrystallization



Crude 12-Tricosanone can be effectively purified by recrystallization.[8][9]

Materials:

- Crude 12-Tricosanone
- Ethanol or a mixture of ethanol and water
- Erlenmeyer flask
- · Heating mantle or hot plate
- Buchner funnel and flask
- · Filter paper

Procedure:

- Place the crude 12-Tricosanone in an Erlenmeyer flask.
- Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.
- Allow the solution to cool slowly to room temperature. Crystals of 12-Tricosanone should start to form.
- To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
- Collect the crystals by vacuum filtration using a Buchner funnel.[10]
- Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
- Dry the purified crystals in a vacuum oven or by air drying.



Analytical Methodologies

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of **12-Tricosanone**.[11][12]

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).[12]
- Capillary column: A non-polar column such as HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) is typically used.[12]

GC-MS Conditions:

- Inlet Temperature: 280 °C
- Injection Volume: 1 μL (splitless mode)
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
- Oven Temperature Program: Initial temperature of 150 °C for 1 min, ramp at 20 °C/min to 300 °C, and hold for 5 min.
- MSD Transfer Line Temperature: 290 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.
- 2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **12-Tricosanone**.[3]

Instrumentation:



• NMR spectrometer (e.g., Bruker Avance series, 300 MHz or higher).

Sample Preparation:

- Dissolve 5-10 mg of 12-Tricosanone in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
- For ¹³C NMR, a proton-decoupled experiment is typically performed.

Data Processing:

- Process the raw data (Fourier transformation, phase correction, and baseline correction).
- Reference the spectra to the TMS signal.

Biological Activities and Signaling Pathways

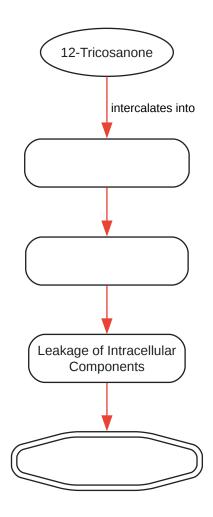
12-Tricosanone has been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and insecticidal effects. While the specific signaling pathways for **12-Tricosanone** are not yet fully elucidated, the likely mechanisms can be inferred from studies on other long-chain aliphatic ketones.

Antimicrobial Activity

Long-chain fatty acids and their derivatives, including ketones, are known to possess antimicrobial properties.[13][14][15] The primary mechanism of action is believed to be the disruption of the bacterial cell membrane.

Proposed Mechanism of Action: The long, lipophilic alkyl chains of **12-Tricosanone** can intercalate into the phospholipid bilayer of the bacterial cell membrane. This disrupts the membrane's structural integrity and fluidity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.





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Proposed Antimicrobial Mechanism of **12-Tricosanone**.

Anti-inflammatory Activity

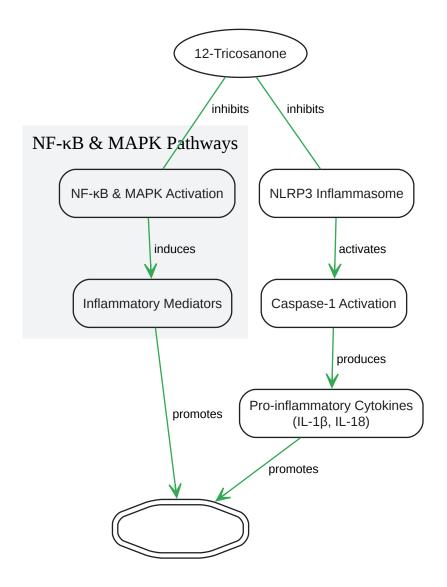
Ketone bodies, in general, have been shown to exert anti-inflammatory effects through various signaling pathways.[16][17][18][19][20] It is plausible that **12-Tricosanone**, as a long-chain ketone, may share some of these mechanisms.

Proposed Signaling Pathways:

• Inhibition of the NLRP3 Inflammasome: Ketones can inhibit the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key component of the innate immune system.[18] This inhibition reduces the production of pro-inflammatory cytokines such as IL-1β and IL-18.



• Modulation of NF-κB and MAPK Pathways: Ketones may also modulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a decrease in the expression of various inflammatory mediators.



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Proposed Anti-inflammatory Signaling Pathways.

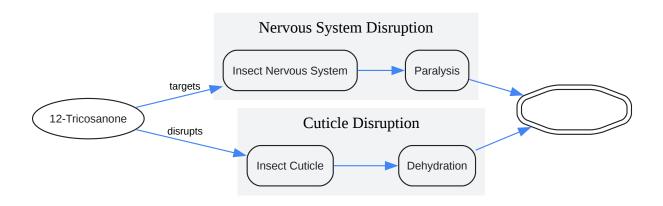
Insecticidal Activity

Aliphatic ketones have been identified as having insecticidal properties.[21][22][23][24] The mode of action is thought to involve disruption of the insect's nervous system or cuticle.

Proposed Mechanism of Action:



- Nervous System Disruption: Similar to some synthetic insecticides, long-chain ketones may
 interfere with the normal functioning of the insect's nervous system, possibly by acting on ion
 channels or neurotransmitter receptors, leading to paralysis and death.[25]
- Cuticle Disruption: The waxy epicuticle of insects is crucial for preventing water loss. The lipophilic nature of 12-Tricosanone may allow it to dissolve or disrupt this protective layer, leading to dehydration and death.



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Proposed Insecticidal Mechanisms of 12-Tricosanone.

Conclusion

12-Tricosanone is a long-chain ketone with well-defined physical and chemical properties. Its synthesis is readily achievable through the ketonic decarboxylation of lauric acid, a renewable feedstock. The biological activities of **12-Tricosanone**, including its antimicrobial, anti-inflammatory, and insecticidal effects, suggest its potential for further investigation and development in the fields of pharmaceuticals, agriculture, and material science. While the precise signaling pathways for its biological actions are still under investigation, the proposed mechanisms, based on the activity of similar ketone-containing molecules, provide a solid foundation for future research. This technical guide serves as a valuable resource for scientists and professionals seeking to understand and utilize the unique properties of **12-Tricosanone**. Further research is warranted to fully elucidate its mechanisms of action and to explore its full range of potential applications.



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